molecular formula C24H25N3O2S2 B2893612 2-[(3-苄基-6-甲基-4-氧代-6,7-二氢噻吩[3,2-d]嘧啶-2-基)硫代]-N-(2,3-二甲基苯基)乙酰胺 CAS No. 689262-80-4

2-[(3-苄基-6-甲基-4-氧代-6,7-二氢噻吩[3,2-d]嘧啶-2-基)硫代]-N-(2,3-二甲基苯基)乙酰胺

货号 B2893612
CAS 编号: 689262-80-4
分子量: 451.6
InChI 键: KKRKLXFZBWTQRU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a complex organic molecule that includes a thieno[3,2-d]pyrimidin-2-yl sulfanyl group, a benzyl group, and a dimethylphenyl acetamide group. These groups suggest that the compound may have interesting chemical properties and potential applications in fields like medicinal chemistry or materials science .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be expected to include a fused ring system (from the thieno[3,2-d]pyrimidin-2-yl group), a benzyl group attached to one of the sulfur atoms in the ring, and a dimethylphenyl acetamide group attached via a sulfur atom .


Chemical Reactions Analysis

The reactivity of this compound would be expected to be influenced by the presence of the thieno[3,2-d]pyrimidin-2-yl group, the sulfanyl group, and the acetamide group. Each of these functional groups can participate in different types of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfanyl group could influence its polarity and solubility .

科学研究应用

胸苷酸合成酶和二氢叶酸还原酶的双重抑制剂

Gangjee 等人(2008 年)的一项研究合成了类似物,包括结构上与查询化学物质相似的化合物,展示了对胸苷酸合成酶 (TS) 和二氢叶酸还原酶 (DHFR) 的有效双重抑制活性,这些酶对于 DNA 合成和修复至关重要。这些抑制剂,特别是 N-{4-[(2-氨基-6-甲基-4-氧代-3,4-二氢噻吩[2,3-d]嘧啶-5-基)硫代]苯甲酰基}-L-谷氨酸及其类似物,已显示出很高的效力,人类 TS 和 DHFR 的 IC50 值都在纳摩尔范围内,突出了它们作为有效抗肿瘤剂的潜力 [Gangjee 等人,2008

抗菌剂

Hossan 等人(2012 年)探索了与噻吩环稠合的嘧啶酮和恶嗪酮衍生物的合成和抗菌评价。这些化合物,包括与所讨论化学物质类似的结构,被评估了它们的抗菌和抗真菌活性,与链霉素和夫西地酸等标准药物相比具有优势。这表明它们在开发新的抗菌治疗中的用途 [Hossan 等人,2012

抗肿瘤活性

Hafez 和 El-Gazzar(2017 年)对新 4-取代噻吩[3,2-d]嘧啶和噻吩三唑嘧啶衍生物的合成和抗肿瘤活性评估进行了一项研究,包括与所查询化合物在结构上相似的分子,展示了显着的抗癌活性。这些化合物针对多种人类癌细胞系进行了测试,包括乳腺腺癌、宫颈癌和结肠癌细胞系,展示了它们作为癌症治疗剂的潜力 [Hafez 和 El-Gazzar,2017

未来方向

Future research on this compound could involve exploring its synthesis, studying its chemical reactivity, investigating its potential biological activities, and assessing its physical and chemical properties .

属性

IUPAC Name

2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2S2/c1-15-8-7-11-19(17(15)3)25-21(28)14-30-24-26-20-12-16(2)31-22(20)23(29)27(24)13-18-9-5-4-6-10-18/h4-11,16H,12-14H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRKLXFZBWTQRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC=CC(=C3C)C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。